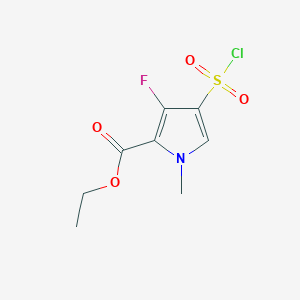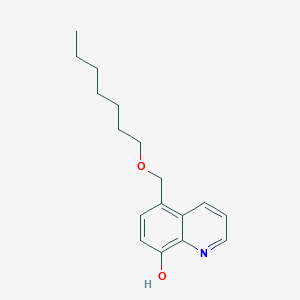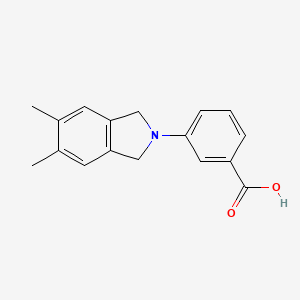
Ethyl 2,3-dichloroquinoxaline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dichloroquinoxaline-5-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dichloroquinoxaline-5-carboxylate typically involves the reaction of 2,3-dichloroquinoxaline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 2,3-dichloroquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the quinoxaline ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding dihydroquinoxaline derivative using reducing agents like sodium borohydride.
Oxidation: Oxidative reactions can convert the compound into quinoxaline-5-carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions, typically in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic substitution: Substituted quinoxaline derivatives with various functional groups.
Reduction: Dihydroquinoxaline derivatives.
Oxidation: Quinoxaline-5-carboxylic acid and other oxidized products.
科学的研究の応用
Ethyl 2,3-dichloroquinoxaline-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and antibacterial compounds.
Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes, and other optoelectronic devices.
Biological Research: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of various biological pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2,3-dichloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets to modulate biological pathways. The presence of chlorine atoms and the quinoxaline ring structure contribute to its binding affinity and specificity for these targets.
類似化合物との比較
Ethyl 2,3-dichloroquinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:
2,3-dichloroquinoxaline: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl quinoxaline-5-carboxylate: Lacks the chlorine atoms, which may influence its chemical reactivity and biological activity.
2,3-dimethylquinoxaline-5-carboxylate: Contains methyl groups instead of chlorine atoms, leading to different steric and electronic properties.
The unique combination of chlorine atoms and the ethyl ester group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2,3-dichloroquinoxaline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-4-3-5-7-8(6)15-10(13)9(12)14-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQNSWCIMNUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)











![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)
